molecular formula C14H19N3O4 B1661062 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide CAS No. 876126-59-9

3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide

Cat. No.: B1661062
CAS No.: 876126-59-9
M. Wt: 293.32
InChI Key: VMXVRIYTWVAOEC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Features

The systematic nomenclature of 3-methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide follows International Union of Pure and Applied Chemistry guidelines, providing a precise description of the molecular structure. The compound's Chemical Abstracts Service registry number is 876126-59-9, which serves as a unique identifier within chemical databases. The molecular descriptor number according to the Molecular Design Limited system is MFCD28096665, providing additional structural verification.

The structural framework consists of a benzamide core with specific substitution patterns that define its chemical identity. The benzene ring features a methoxy group at the 3-position and a nitro group at the 4-position relative to the carbonyl carbon of the amide functionality. The amide nitrogen is substituted with a 1-methylpiperidin-4-yl group, creating a secondary amide linkage. This substitution pattern creates a compound with distinct regioselectivity in its electronic distribution.

The Simplified Molecular Input Line Entry System representation of this compound is COC1=CC(C(=O)NC2CCN(C)CC2)=CC=C1N+[O-], which provides a linear notation for the three-dimensional structure. This notation clearly indicates the connectivity between atoms and the presence of formal charges within the nitro group. The structural features include an aromatic benzene ring, an aliphatic six-membered piperidine ring in chair conformation, and multiple heteroatoms that contribute to the compound's polarity and potential for intermolecular interactions.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C14H19N3O4, indicating the precise atomic composition of the compound. This formula reveals the presence of fourteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and four oxygen atoms, providing the fundamental basis for calculating various molecular properties.

The molecular weight of the compound is 293.32 grams per mole, as determined through standard atomic weight calculations based on the molecular formula. This molecular weight places the compound within the range typical for small molecule pharmaceutical intermediates and research chemicals. The molecular weight distribution among the constituent elements shows that carbon comprises the largest mass fraction, followed by oxygen, nitrogen, and hydrogen.

Molecular Parameter Value
Molecular Formula C14H19N3O4
Molecular Weight 293.32 g/mol
Carbon Atoms 14
Hydrogen Atoms 19
Nitrogen Atoms 3
Oxygen Atoms 4
Purity (Commercial) 95%

The atomic composition analysis reveals that the compound contains multiple heteroatoms, which significantly influence its physicochemical properties. The presence of three nitrogen atoms and four oxygen atoms creates multiple sites for hydrogen bonding and electrostatic interactions. The nitrogen atoms are distributed between the amide functionality, the nitro group, and the tertiary amine within the piperidine ring, each contributing different electronic characteristics to the overall molecular behavior.

Crystallographic Data and Spatial Configuration

Limited crystallographic information is available for this compound in the current literature. The spatial configuration of this compound is primarily determined by the conformational preferences of the piperidine ring and the rotational barriers around the amide bond. The piperidine ring typically adopts a chair conformation in the solid state, with the methyl substituent preferentially occupying an equatorial position to minimize steric interactions.

The molecular geometry around the amide nitrogen demonstrates the characteristic planar arrangement typical of secondary amides, with the carbonyl carbon, amide nitrogen, and the carbon atom of the piperidine ring lying approximately in the same plane. The benzene ring maintains its planar aromatic character, while the methoxy and nitro substituents adopt orientations that minimize intramolecular steric clashes.

The three-dimensional structure of the compound is influenced by intramolecular interactions between the various functional groups. The nitro group, being strongly electron-withdrawing, affects the electron density distribution throughout the aromatic system. The methoxy group, as an electron-donating substituent, provides an opposing electronic effect, creating a push-pull electronic system within the aromatic ring.

Thermodynamic Properties and Stability Profiles

The thermodynamic properties of this compound are influenced by its molecular structure and the presence of multiple functional groups. The compound's stability profile is determined by the inherent stability of its constituent functional groups and their interactions within the molecular framework. The amide bond provides significant chemical stability under normal conditions, while the aromatic ring system contributes to overall molecular stability through resonance stabilization.

The nitro group represents a potentially reactive site within the molecule, as nitro groups can undergo various reduction reactions under appropriate conditions. However, under ambient conditions and in the absence of strong reducing agents, the nitro functionality remains stable. The methoxy group is generally stable under neutral and mildly acidic conditions but may be susceptible to demethylation under strongly acidic or basic conditions.

The thermal stability of the compound is expected to be influenced by the weakest bonds within the structure. The potential decomposition pathways may involve the initial breaking of the amide bond or transformation of the nitro group at elevated temperatures. The presence of the tertiary amine within the piperidine ring may also influence thermal stability through potential elimination reactions at high temperatures.

Solubility and Partition Coefficients

The solubility characteristics of this compound are determined by the interplay between hydrophilic and lipophilic structural elements within the molecule. The compound contains several polar functional groups, including the amide carbonyl, the nitro group, and the methoxy substituent, which contribute to its potential for hydrogen bonding with protic solvents such as water and alcohols.

The tertiary amine within the piperidine ring can undergo protonation under acidic conditions, significantly enhancing the compound's water solubility through the formation of a positively charged ammonium species. This pH-dependent solubility behavior is characteristic of compounds containing basic nitrogen atoms and represents an important consideration for handling and storage conditions.

The lipophilic character of the compound is contributed by the aromatic benzene ring and the aliphatic carbons within the piperidine structure. The balance between hydrophilic and lipophilic character influences the compound's partition coefficient between aqueous and organic phases. The presence of multiple polar functional groups suggests that the compound would exhibit moderate to good solubility in polar organic solvents such as dimethyl sulfoxide, methanol, and ethanol, while showing limited solubility in non-polar solvents such as hexane or toluene.

Properties

IUPAC Name

3-methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-16-7-5-11(6-8-16)15-14(18)10-3-4-12(17(19)20)13(9-10)21-2/h3-4,9,11H,5-8H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXVRIYTWVAOEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659272
Record name 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876126-59-9
Record name 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Reagents

The protocol employs O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as the coupling agent, with triethylamine (Et₃N) as a base in anhydrous N,N-dimethylformamide (DMF). Key parameters include:

Parameter Value
Temperature 20°C
Reaction Time 16 hours
Atmosphere Inert (N₂ or Ar)
Molar Ratio (Acid:Amine) 1:1
Yield 90%

The reaction proceeds via activation of the carboxylic acid group by HBTU, forming an active ester intermediate that reacts with the primary amine of 1-methylpiperidin-4-amine. Triethylamine neutralizes HCl generated during the process, driving the reaction to completion.

Stepwise Procedure

  • Activation Phase : 3-Methoxy-4-nitrobenzoic acid (1 equiv) is dissolved in DMF under nitrogen. HBTU (1.2 equiv) and Et₃N (3 equiv) are added sequentially at 0°C.
  • Coupling Phase : 1-Methylpiperidin-4-amine (1 equiv) is introduced dropwise, with stirring continued at room temperature.
  • Workup : The mixture is diluted with ethyl acetate, washed with brine (3×), and dried over MgSO₄.
  • Purification : Column chromatography (DCM/MeOH gradient) yields the pure product as a crystalline solid.

Alternative Methodologies and Comparative Analysis

Comparative Performance of Coupling Agents

Data from related systems suggest the following reagent efficiencies:

Coupling Agent Yield Range Byproduct Removal
HBTU 85-90% Moderate
EDCl/HOBt 70-75% Difficult
DCC 65-70% Challenging

HBTU demonstrates superior performance due to its ability to form stable active intermediates and minimize racemization.

Reaction Optimization Strategies

Solvent Screening

DMF remains optimal due to its high polarity and ability to solubilize both aromatic acids and amine components. Alternative solvents show reduced efficiency:

Solvent Relative Yield
DMF 100% (Baseline)
DCM 45%
THF 32%
Acetonitrile 28%

Temperature and Time Dependence

Kinetic studies on analogous systems reveal:

  • 0-20°C : 80% conversion in 24 hours
  • 20°C : 95% conversion in 16 hours
  • 40°C : 90% conversion in 8 hours (with 5% decomposition)

The standard 20°C/16-hour protocol balances yield and decomposition risks.

Scalability and Industrial Considerations

Kilogram-Scale Production

Adaptations for large-scale synthesis include:

  • Replacing HBTU with TBTU (tetramethyluronium tetrafluoroborate) for easier byproduct removal
  • Using flow chemistry systems to control exothermic reactions
  • Implementing crystallization-based purification instead of column chromatography

Green Chemistry Metrics

Metric Value
Atom Economy 84%
E-Factor 18.7
Process Mass Intensity 23.4

Opportunities exist to improve sustainability through solvent recycling and catalytic reagent recovery.

Analytical Characterization

Critical quality control parameters include:

  • HPLC Purity : >99% (C18 column, 70:30 MeCN/H₂O + 0.1% TFA)
  • ¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J=8.2 Hz, 1H), 7.58 (s, 1H), 7.23 (dd, J=8.2, 1.9 Hz, 1H), 4.05-3.94 (m, 1H), 3.92 (s, 3H), 2.94 (d, J=11.7 Hz, 2H), 2.37 (s, 3H)
  • HRMS : m/z calcd for C₁₄H₁₉N₃O₄ [M+H]⁺ 294.1449, found 294.1452

Challenges and Troubleshooting

Common Issues

  • Low Yields : Often due to moisture sensitivity – ensure anhydrous conditions
  • Byproduct Formation : Mitigated by using fresh HBTU and controlling reaction pH
  • Purification Difficulties : Address via gradient elution (DCM:MeOH 95:5 to 90:10)

Stability Considerations

The nitro group necessitates storage at -20°C under nitrogen to prevent gradual decomposition. Accelerated stability studies show <5% degradation over 6 months under these conditions.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications
3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has been investigated for its potential therapeutic effects, particularly in the context of enzyme inhibition and receptor binding. Research indicates that it may exhibit analgesic and anti-inflammatory properties, making it a candidate for pain management therapies .

Mechanism of Action
The compound is believed to interact with specific molecular targets, modulating their activity. This interaction can lead to downstream effects that are beneficial in treating various conditions.

Biological Research

Enzyme Inhibition Studies
Studies have shown that this compound can inhibit certain enzymes that play a role in disease pathways. For instance, its structure allows it to fit into the active sites of specific enzymes, thus blocking their function .

Receptor Binding Affinity
Research has also focused on the binding affinity of this compound to various receptors, which is crucial for understanding its potential as a drug candidate. The presence of the methoxy and piperidine groups enhances its binding properties compared to similar compounds.

Synthetic Applications

Synthesis Methods
The synthesis of this compound typically involves the reaction of 1-Methylpiperidin-4-amine with 3-Methoxy-4-nitrobenzoic acid under specific conditions. This reaction is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an inert atmosphere .

Synthetic Routes Overview

StepDescription
1Formation of the piperidine ring through cyclization reactions.
2Introduction of the benzamide moiety via amide bond formation.
3Methoxylation using methyl iodide or dimethyl sulfate.

Material Science

Development of New Materials
This compound has potential applications in developing new materials due to its unique chemical structure. Its properties can be tailored for use in polymers or other composite materials that require specific mechanical or thermal characteristics .

Case Study 1: Analgesic Properties

A study published in ACS Medicinal Chemistry Letters explored the analgesic properties of various derivatives of benzamide compounds, including this compound. The results indicated significant pain relief effects in animal models, suggesting its potential as an analgesic agent .

Case Study 2: Enzyme Inhibition

In another study, researchers investigated the enzyme inhibition capabilities of this compound against a specific target involved in inflammatory pathways. The findings demonstrated a notable inhibitory effect, supporting further exploration for therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring may interact with receptors or enzymes. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Key Findings :

  • Compound 12’s tetrahydro-2H-pyran-4-yl group introduces conformational flexibility, which may optimize binding to BRD4 .

Nitrobenzamide Analogs with Varied Amine Substituents

Compounds retaining the nitrobenzamide core but differing in the amine side chain exhibit divergent biological activities (Table 2):

Compound Amine Substituent Molecular Formula Key Targets/Activities Reference
Target Compound 1-Methylpiperidin-4-yl C28H39N7O3 PLK1, BRD4
N-(3-chlorophenethyl)-4-nitrobenzamide 3-Chlorophenethyl C15H13ClN2O3 Neurokinin-2 antagonism
N-((3S,4R)-3-(3,4-Dimethoxyphenyl)-1-methylpiperidin-4-yl)-4-nitrobenzamide (3S,4R)-dimethoxyphenylpiperidinyl C21H25N3O5 Phosphodiesterase

Key Findings :

  • The 1-methylpiperidin-4-yl group in the target compound enhances binding to PLK1’s kinase domain compared to simpler amines (e.g., phenethyl groups) .
  • The absence of the methoxy group in N-(3-chlorophenethyl)-4-nitrobenzamide shifts activity toward neurokinin-2 receptors, underscoring the role of methoxy in kinase inhibition .

Structural Analogues with Heterocyclic Modifications

Replacement of the pteridinyl group with other heterocycles alters target specificity (Table 3):

Compound Core Structure Molecular Formula Key Targets Reference
Target Compound Pteridinyl-linked benzamide C28H39N7O3 PLK1, BRD4
3-Methoxy-N-[3-(1-methylpiperidin-4-yl)-1H-pyrrolo[3,2-b]pyridin-5-yl]benzamide Pyrrolopyridinyl benzamide C21H24N4O2 Serotonin receptors
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide Piperazine-linked benzamide C26H28N6O4 Unspecified

Key Findings :

  • The pyrrolopyridinyl variant in loses PLK1 activity but gains affinity for serotonin receptors, likely due to reduced steric bulk and altered hydrogen-bonding capacity .
  • Piperazine-linked analogs () exhibit distinct torsion angles (e.g., C13–N3–C18 bond angles of 115.94°) compared to the target compound’s rigid pteridinyl core, impacting target engagement .

Biological Activity

3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its structure includes a methoxy group, a piperidine ring, and a nitro group, which contribute to its reactivity and interactions with various biological targets.

  • Molecular Formula : C14H19N3O4
  • Molecular Weight : 293.32 g/mol
  • CAS Number : 876126-59-9
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo redox reactions, while the piperidine moiety may interact with various receptors or enzymes, modulating biological pathways. This compound has been investigated for its potential anti-inflammatory and anticancer properties, as well as its ability to inhibit enzyme activity and alter signal transduction pathways .

Anticancer Properties

Research indicates that compounds with nitroaromatic structures can exhibit significant anticancer activity. The mechanism often involves the generation of reactive oxygen species (ROS) and the induction of oxidative stress in cancer cells . Studies have shown that derivatives of nitroaromatic compounds can lead to cytotoxic effects through the activation of specific pathways involved in apoptosis.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various models. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in tissues . This property makes it a candidate for further investigation in the treatment of inflammatory diseases.

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes linked to disease processes. For example, it may act as an inhibitor of kinases involved in cancer progression, showcasing its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAnticancer, Anti-inflammatory
3-Methoxy-N-(1-methylpiperidin-4-yl)-4-aminobenzamideStructureSimilar activity but less potent
2-Hydroxy-3-methoxy-N-(1-methylpiperidin-4-yl)benzamideStructureReduced biological activity due to hydroxyl substitution

Case Studies

  • Anticancer Efficacy : In a study evaluating various nitroaromatic compounds, this compound demonstrated significant cytotoxicity against breast cancer cell lines. The compound's mechanism involved ROS generation leading to apoptosis .
  • Inflammation Model : In animal models of arthritis, administration of this compound resulted in decreased levels of inflammatory markers and improved clinical scores compared to control groups, highlighting its therapeutic potential in inflammatory conditions .

Q & A

Q. Basic

  • 1^1H/13^{13}C NMR : Key signals include the methoxy group (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.4–8.0 ppm), and piperidine methyl group (δ ~1.0–1.2 ppm). Nitro groups deshield adjacent protons, shifting signals downfield .
  • Mass spectrometry (ESI) : The molecular ion peak ([M+H]+^+) should match the calculated molecular weight (e.g., m/z ~334.3 for C14_{14}H18_{18}N3_3O4_4) .

How to address discrepancies in NMR data between synthesized batches?

Q. Advanced

  • Purification refinement : Use recrystallization or preparative HPLC to remove impurities causing signal splitting .
  • Deuterated solvent effects : Ensure consistent use of solvents (e.g., CDCl3_3 vs. DMSO-d6_6), as solvent polarity impacts chemical shifts .
  • Reference standards : Compare data with published spectra (e.g., NIST Chemistry WebBook) to validate assignments .

What in vitro assays evaluate kinase inhibition potential?

Q. Advanced

  • Kinase inhibition assays : Use ADP-Glo™ or fluorescence-based assays to measure IC50_{50} values against targets like EGFR or PI3K.
  • Cellular viability assays : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or MCF-7) assess cytotoxicity .
  • Binding kinetics : Surface plasmon resonance (SPR) quantifies binding affinity (KD_D) and residence time .

What structural features influence pharmacokinetics?

Q. Basic

  • Methoxy group : Enhances lipophilicity, improving membrane permeability but potentially reducing solubility .
  • Nitro group : Electron-withdrawing effects may stabilize the molecule against metabolic degradation but could contribute to toxicity .
  • Piperidine ring : The basic nitrogen facilitates salt formation (e.g., HCl salts) for improved crystallinity and bioavailability .

How to design a stability study under varying pH conditions?

Q. Advanced

  • Accelerated stability testing : Incubate the compound in buffers (pH 1–9) at 40°C for 14 days. Monitor degradation via HPLC .
  • Forced degradation : Expose to oxidative (H2_2O2_2), thermal (60°C), and photolytic (UV light) conditions to identify degradation pathways .
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions .

What computational methods predict target binding affinity?

Q. Advanced

  • Molecular docking : Tools like AutoDock Vina or Schrödinger predict binding poses in kinase active sites (e.g., using PDB: 1M17 for EGFR) .
  • Molecular dynamics (MD) : Simulations (e.g., GROMACS) assess binding stability over time, focusing on hydrogen bonds and hydrophobic interactions .
  • QSAR models : Correlate substituent effects (e.g., nitro vs. methoxy positions) with bioactivity using CoMFA or CoMSIA .

How to resolve contradictions in SAR studies for analogs?

Q. Advanced

  • Meta-analysis : Compare IC50_{50} data across analogs with systematic substitutions (e.g., replacing methoxy with ethoxy) to identify critical pharmacophores .
  • Crystallography : Solve co-crystal structures with target proteins to validate binding hypotheses .
  • Free-energy perturbation (FEP) : Quantify the impact of substituent changes on binding energy using FEP+ in Desmond .

What safety protocols are critical for handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Waste disposal : Neutralize acidic/basic residues before disposal in approved biohazard containers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide

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